molecular formula C8H15N2O9P B052787 5'-phosphoribosyl-N-formylglycinamide CAS No. 349-34-8

5'-phosphoribosyl-N-formylglycinamide

Cat. No. B052787
CAS RN: 349-34-8
M. Wt: 314.19 g/mol
InChI Key: VDXLUNDMVKSKHO-XVFCMESISA-N
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Description

5’-Phosphoribosyl-N-formylglycineamide (FGAR) is a metabolite found in or produced by Escherichia coli and Saccharomyces cerevisiae . It is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate, and hence is a building block for DNA and RNA . The vitamins thiamine and cobalamin also contain fragments derived from FGAR .


Synthesis Analysis

FGAR is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide (GAR) in reaction EC 2.1.2.2 . An efficient five-step synthetic route for multigram-scale preparation of FGAR from peracetylated β-D-ribofuranosyl azide has been developed .


Molecular Structure Analysis

The molecular formula of FGAR is C8H15N2O9P . The IUPAC name is [(2R,3S,4R,5R)-5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate . The molecular weight is 314.19 g/mol .


Chemical Reactions Analysis

The biosynthesis pathway next converts FGAR to an amidine by the action of phosphoribosylformylglycinamidine synthase (EC 6.3.5.3), transferring an amino group from glutamine and giving 5’-phosphoribosylformylglycinamidine (FGAM) in a reaction that also requires ATP .


Physical And Chemical Properties Analysis

FGAR has a molecular weight of 314.19 g/mol . The computed properties include a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The exact mass is 312.03586699 g/mol .

Scientific Research Applications

  • Role in Purine Synthesis : FGAR is a central component in the de novo synthesis of purines. It undergoes transformation into 5'-Phosphoribosyl-N-formylglycinamidine (FGAM), a critical step in this pathway (Barnes et al., 1994).

  • Genetic Studies in Bacteria : Genetic studies in bacteria like Salmonella typhimurium have helped elucidate the biosynthetic pathway of FGAR, revealing essential enzymes and genetic deficiencies impacting its synthesis (Westby & Gots, 1969).

  • Enzymatic Synthesis and Properties : Research on the enzymatic synthesis of FGAR and its formyl derivative has provided insights into the chemical properties and reactivity of these compounds (Goldthwait et al., 1956).

  • Gene Identification and Characterization : Genes like purU in Escherichia coli have been identified as playing a role in the synthesis of FGAR, providing insights into the genetic and molecular mechanisms underlying this process (Nagy et al., 1993).

  • Structural Analysis of Related Enzymes : Structural analysis of enzymes like phosphoribosylglycinamide formyltransferase, which is involved in FGAR synthesis, aids in understanding the molecular basis of this pathway and potential therapeutic targets (Almassy et al., 1993).

  • Inhibition Studies for Cancer Research : Studies on inhibiting FGAR biosynthesis in cancer cells, such as using homofolate, provide insights into potential therapeutic approaches for cancer treatment (Divekar & Hakala, 1975).

  • Molecular Genetics of Purine Biosynthesis : The sequencing of genes involved in purine biosynthesis, including those related to FGAR, contributes to our understanding of the genetic control of this vital metabolic pathway (Aiba & Mizobuchi, 1989).

  • Biochemical and Molecular Characterization : Further biochemical and molecular characterization of FGAR and its synthetic pathways has been conducted to understand its role in cellular metabolism and potential applications in medical research (Smith & Daum, 1987).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLUNDMVKSKHO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956376
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5'-Phosphoribosyl-N-formylglycinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5'-phosphoribosyl-N-formylglycinamide

CAS RN

349-34-8
Record name Formylglycinamide ribonucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoribosyl-N-formylglycineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formylglycinamide ribotide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3J3LQ4ML8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5'-Phosphoribosyl-N-formylglycinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-phosphoribosyl-N-formylglycinamide
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Reactant of Route 6
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Citations

For This Compound
238
Citations
PL Nagy, GM McCorkle, H Zalkin - Journal of bacteriology, 1993 - Am Soc Microbiol
… are required to block synthesis of 5'-phosphoribosyl-N-formylglycinamide (FGAR) from GAR… GAR,resulting in synthesis of 5'-phosphoribosyl-N-formylglycinamide (FGAR). In step 9, the …
Number of citations: 52 journals.asm.org
CA Westby, JS Gots - Journal of Biological Chemistry, 1969 - ASBMB
Purine-requiring mutants of Salmonella typhimurium have been examined for the ability to synthesize 5′-phosphoribosyl-N-formylglycinamide in a coupled reaction involving the first …
Number of citations: 53 www.jbc.org
AY Divekar, MT Hakala - Molecular Pharmacology, 1975 - ASPET
… growth and 5'-phosphoribosyl-N-formylglycinamide synthesis… and of 5'-phosphoribosyl-N-formylglycinamide synthesis, it … to inhibit 5'-phosphoribosyl-N-formylglycinamide synthesis …
Number of citations: 27 molpharm.aspetjournals.org
TS Barnes, JH Bleskan, IM Hart, KA Walton… - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received December 1, 1993® abstract: 5'-Phosphoribosyl A-formylglycinamide (FGAR) amidotransferase (EC 6.3. 5.3) catalyzes the fourth reaction in the de novo …
Number of citations: 17 pubs.acs.org
K Ownby, H Xu, RH White - Journal of Biological Chemistry, 2005 - ASBMB
… The 5-phosphoribosylglycinamide (GAR) to 5-phosphoribosyl-N-formylglycinamide reaction in purine biosynthesis is conducted by two different routes, each with its own unique enzyme…
Number of citations: 32 www.jbc.org
Y Tan, X Liu, C Lu, X He, J Li, C Xiao, M Jiang… - Journal of …, 2014 - Elsevier
… ) acetaldehyde was related to tyrosine synthesis, 5-hydroxyindol-3-acetic acid was related to serotonin receptor signaling, as well as 5'-phosphoribosyl-N-formylglycinamide and …
Number of citations: 51 www.sciencedirect.com
H Zalkin - Methods in enzymology, 1997 - Elsevier
… Formate is utilized by 5'-phosphoribosylglycinamide (GAR) transformylase-T for synthesis of 5'-phosphoribosyl-N-formylglycinamide (FGAR). Although Escherichia coli contains a …
Number of citations: 2 www.sciencedirect.com
M Poliaková, M Medo, J Koch, SA Coggins, B Kim… - Cancer Research, 2020 - AACR
… Remarkably, 5′-phosphoribosyl-N-formylglycinamide (FGAR), a de novo purine synthesis pathway metabolite, was decreased in MET-dependent cancer models and a METi-related …
Number of citations: 0 aacrjournals.org
GB Grindey, JK Lowe, AY Divekar, MT Hakala - Cancer Research, 1976 - AACR
… The metabolic basis of this synergism was approached in a study of the incorporation of [ 14 C]glycine into 5′-phosphoribosyl-N-formylglycinamide in Sarcoma 180 cells. The results …
Number of citations: 30 aacrjournals.org
Z Zeng, N Baran, S Konoplev, A Cavazos, Q Zhang… - Blood, 2019 - Elsevier
… Metabolic profiling further demonstrated the depletion of 5'-phosphoribosyl-N-formylglycinamide in treated cells, indicating the sequential effect of AG-636 on purine biosynthesis and …
Number of citations: 1 www.sciencedirect.com

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